molecular formula C16H13AsClN3O B12813871 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole CAS No. 82201-27-2

3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole

Cat. No.: B12813871
CAS No.: 82201-27-2
M. Wt: 373.67 g/mol
InChI Key: FPARZLKSZNGDAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole is a complex heterocyclic compound that features a unique arrangement of nitrogen, arsenic, and oxygen atoms within its structure

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole typically involves multi-step synthetic routes One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an arsenic-containing reagent under controlled conditions to form the diazarsolo ring system

Chemical Reactions Analysis

3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl rings, using reagents such as halogens or alkylating agents.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole include other heterocyclic compounds containing nitrogen, arsenic, and oxygen atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

    1,2,4-Triazoles: Known for their antimicrobial and anticancer activities.

    Thiazoles: Used in various pharmaceutical applications due to their diverse biological activities.

Properties

CAS No.

82201-27-2

Molecular Formula

C16H13AsClN3O

Molecular Weight

373.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methyl-6-phenyl-3aH-diazarsolo[4,3-d][1,2,5]oxazarsole

InChI

InChI=1S/C16H13AsClN3O/c1-11-15-16(12-7-9-13(18)10-8-12)20-22-17(15)21(19-11)14-5-3-2-4-6-14/h2-10,15H,1H3

InChI Key

FPARZLKSZNGDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN([As]2C1C(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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